

physical and chemical properties of 5-Iodo-2-methylbenzofuran

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Compound of Interest

Compound Name: 5-Iodo-2-methylbenzofuran

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An In-depth Technical Guide to **5-Iodo-2-methylbenzofuran**: Properties, Reactivity, and Applications

Introduction

5-Iodo-2-methylbenzofuran is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. The strategic placement of the iodine atom on the benzofuran scaffold provides a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide offers a comprehensive overview of its core physical and chemical properties, spectral characteristics, reactivity, and applications, providing researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Molecular Identity and Physical Properties

The fundamental identity of a chemical compound is established by its structural and basic physical characteristics. These properties are crucial for its handling, characterization, and application in experimental settings.

Chemical Structure:

5-Iodo-2-methylbenzofuran

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Figure 1: 2D structure of **5-Iodo-2-methylbenzofuran**.

Core Identifiers and Properties:

Property	Value	Source
IUPAC Name	5-iodo-2-methyl-1-benzofuran	[1]
CAS Number	60770-68-5	[1][2][3]
Molecular Formula	C ₉ H ₇ IO	[1][2][3]
Molecular Weight	258.06 g/mol	[1][2][3]
Monoisotopic Mass	257.95416 Da	[1][4]
Appearance	Solid (form)	[5]
Purity	Min. 95% (typical for commercial samples)	[2]

Spectroscopic Profile for Structural Elucidation

Spectroscopic techniques are indispensable for verifying the structure and purity of **5-Iodo-2-methylbenzofuran**. The following sections detail the expected spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- ¹H NMR:** The proton NMR spectrum will exhibit distinct signals for the aromatic protons, the furan ring proton, and the methyl group protons. The protons on the benzene ring will show coupling patterns (doublets, doublet of doublets) influenced by the iodo and benzofuran ring substituents. The methyl group at the 2-position is expected to appear as a singlet at approximately 2.4-2.6 ppm. The proton on the furan ring (at position 3) will also be a singlet, typically found further downfield.

- ^{13}C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to each carbon atom in the molecule. The carbon atom attached to the iodine (C5) will be significantly influenced by the halogen's electron-withdrawing and heavy-atom effects. Carbons of the furan ring (C2 and C3) and the methyl group will have characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

- Molecular Ion Peak (M^+): The mass spectrum will show a prominent molecular ion peak at an m/z ratio corresponding to the molecular weight of the compound (approximately 258).
- Isotopic Pattern: The presence of iodine (^{127}I) will result in a characteristic $\text{M}+1$ peak of low intensity.
- Fragmentation: Common fragmentation patterns for benzofurans involve cleavage of the furan ring and loss of substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.^[6]

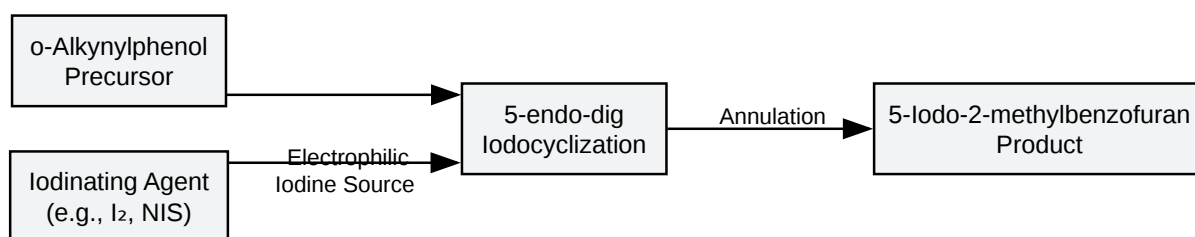
- C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are typically observed in the region of $3000\text{-}3100\text{ cm}^{-1}$.
- C-H Stretching (Aliphatic): The methyl group's C-H stretching will appear in the $2850\text{-}3000\text{ cm}^{-1}$ region.
- C=C Stretching (Aromatic): Benzene ring C=C stretching absorptions are found in the $1450\text{-}1600\text{ cm}^{-1}$ range.
- C-O-C Stretching: The ether linkage within the benzofuran ring will produce a strong C-O stretching band, typically between $1000\text{-}1300\text{ cm}^{-1}$.
- C-I Stretching: The carbon-iodine bond vibration occurs at the lower end of the fingerprint region, usually below 600 cm^{-1} .

Chemical Properties and Synthetic Utility

The chemical behavior of **5-Iodo-2-methylbenzofuran** is dominated by the benzofuran core and the highly functionalizable carbon-iodine bond.

Synthesis Overview

Benzofuran scaffolds can be synthesized through various methods, with iodocyclization being a particularly relevant and powerful strategy for creating iodinated derivatives.^[7] This reaction typically involves the cyclization of an appropriately substituted alkyne, often a 2-alkynylphenol, in the presence of an iodine source.



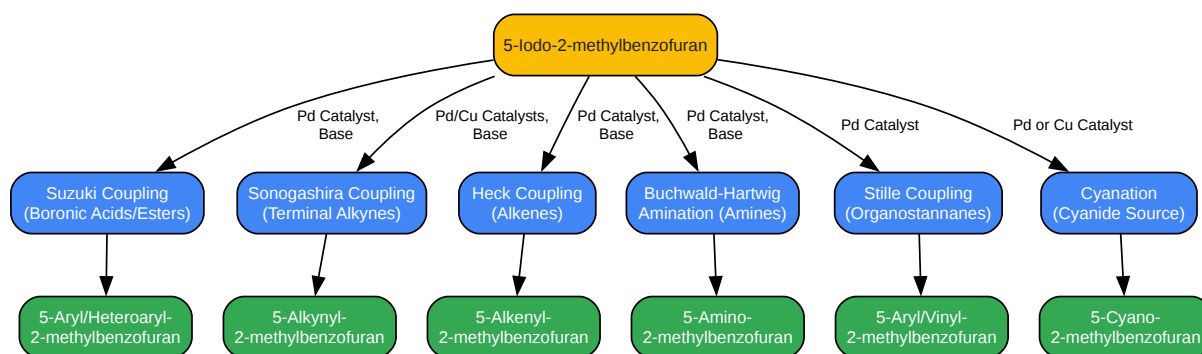
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Figure 2: General workflow for benzofuran synthesis via iodocyclization.

Reactivity and Key Transformations

The true synthetic power of **5-Iodo-2-methylbenzofuran** lies in the reactivity of the C5-iodine bond. This bond is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, making it a cornerstone for molecular diversification in drug discovery.^[8]

These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of extensive libraries of novel compounds from a single iodinated precursor.



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Figure 3: Key cross-coupling reactions utilizing **5-Iodo-2-methylbenzofuran**.

Applications in Research and Drug Development

The benzofuran nucleus is considered a "privileged scaffold" in medicinal chemistry, as it is a core structural component in numerous biologically active compounds and approved drugs.^[7]

- **Drug Discovery Scaffold:** **5-Iodo-2-methylbenzofuran** is an ideal starting material for generating diverse chemical libraries. By employing the cross-coupling reactions described above, researchers can rapidly synthesize a wide array of derivatives and screen them for biological activity against various targets, such as kinases, enzymes, and receptors.
- **Bioisosteric Replacement:** The benzofuran moiety can be used as a bioisostere for other aromatic systems, such as indoles or naphthalenes, to modulate a compound's pharmacokinetic and pharmacodynamic properties.
- **Materials Science:** Substituted benzofurans are also explored for their potential in developing organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their electronic and photophysical properties.

Safety and Handling

Proper handling of **5-Iodo-2-methylbenzofuran** is essential to ensure laboratory safety. Based on available data, the compound is classified with the following hazards:

- GHS Hazard Statements:
 - H302: Harmful if swallowed.[1]
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.[1]
 - H335: May cause respiratory irritation.[1]

Recommended Safety Protocols:

Precaution Category	Recommended Action
Personal Protective Equipment (PPE)	Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
Engineering Controls	Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
Handling	Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated place.
Spill Response	In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it in a suitable container for disposal, and clean the affected area.
Disposal	Dispose of waste in accordance with local, state, and federal regulations.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

To illustrate the practical utility of **5-Iodo-2-methylbenzofuran**, the following is a representative, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize 5-phenyl-2-methylbenzofuran from **5-Iodo-2-methylbenzofuran** and phenylboronic acid.

Materials:

- **5-Iodo-2-methylbenzofuran** (1.0 eq)
- Phenylboronic acid (1.2 eq)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 eq)
- Triphenylphosphine (PPh_3 , 0.04 eq)
- Potassium carbonate (K_2CO_3 , 2.0 eq)
- Toluene and Water (e.g., 4:1 mixture)
- Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line

Procedure:

- **Inert Atmosphere:** Assemble the glassware and purge with an inert gas (nitrogen or argon) to remove oxygen, which can deactivate the palladium catalyst.
- **Reagent Addition:** To the round-bottom flask, add **5-Iodo-2-methylbenzofuran**, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
- **Solvent Addition:** Add the degassed toluene/water solvent mixture to the flask via syringe or cannula.
- **Reaction:** Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) with vigorous stirring.

- **Monitoring:** Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- **Isolation:** Purify the crude product using column chromatography on silica gel to isolate the pure 5-phenyl-2-methylbenzofuran.
- **Characterization:** Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.

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